(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride
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Overview
Description
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a quinoline moiety, and an azetidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Benzyl Group: Benzylation of the azetidine ring is usually performed using benzyl halides in the presence of a strong base.
Quinoline Attachment: The quinoline moiety is introduced through nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and quinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the azetidine ring or the quinoline moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the quinoline ring and the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated quinoline derivatives and strong bases like sodium hydride.
Major Products:
Oxidation: Formation of quinoline N-oxides and benzyl alcohol derivatives.
Reduction: Formation of reduced azetidine and quinoline derivatives.
Substitution: Various substituted quinoline and benzyl derivatives.
Scientific Research Applications
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The quinoline moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The azetidine ring may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
(2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide: The parent compound without the hydrochloride salt.
Quinoline Derivatives: Compounds like quinine and chloroquine, which share the quinoline moiety.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Uniqueness: (2R)-1-Benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride is unique due to its combination of the benzyl, quinoline, and azetidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(2R)-1-benzyl-N-quinolin-2-ylazetidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c24-20(18-12-13-23(18)14-15-6-2-1-3-7-15)22-19-11-10-16-8-4-5-9-17(16)21-19;/h1-11,18H,12-14H2,(H,21,22,24);1H/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPURGHWBYRKBTQ-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]1C(=O)NC2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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